Holmium perchlorate

描述

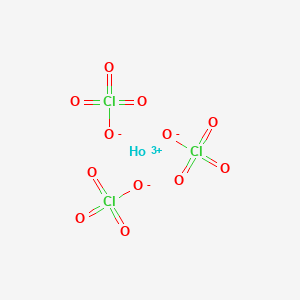

Holmium perchlorate is a chemical compound consisting of holmium, chlorine, and oxygen. It is known for its exceptional properties, including its ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This characteristic makes it particularly useful in the field of spectroscopy, where it serves as a calibration standard .

准备方法

Synthetic Routes and Reaction Conditions: Holmium perchlorate can be synthesized by dissolving holmium(III) oxide in perchloric acid. The typical procedure involves taking 0.4 grams of holmium(III) oxide in a 10 milliliter volumetric flask, adding 1.4 molar perchloric acid, and heating gently until the oxide is completely dissolved. The solution is then made up to 10 milliliters with 1.4 molar perchloric acid .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and concentration of the final product. The solution is often prepared in large reactors with precise temperature and concentration controls to achieve the desired specifications.

化学反应分析

Types of Reactions: Holmium perchlorate primarily undergoes oxidation and complexation reactions. It acts as an oxidizing agent due to the presence of perchlorate ions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize various organic and inorganic compounds under controlled conditions.

Complexation: It forms complexes with various ligands, which can be studied under different pH and temperature conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are typically oxidized forms of the reactants, while in complexation reactions, the products are holmium-ligand complexes.

科学研究应用

Spectroscopic Applications

Holmium perchlorate is primarily utilized in spectroscopic measurements. Its distinct absorption characteristics make it an essential tool for calibrating spectrophotometers.

Key Features:

- Wavelength Calibration: this compound solutions exhibit sharp absorption peaks at specific wavelengths (notably around 200 nm), which serve as reliable standards for wavelength calibration in UV/visible spectrophotometry . This is critical for ensuring accurate measurements in various analytical techniques.

- Spectral Transmittance Studies: Research has demonstrated that holmium oxide in perchloric acid solutions can be analyzed for their spectral transmittance characteristics, providing insights into the behavior of light through different media . This is particularly useful in developing optical devices and understanding material properties.

Data Table: Spectral Characteristics of this compound

| Wavelength (nm) | Absorption Peak Intensity | Application |

|---|---|---|

| 200 | High | Spectrophotometer Calibration |

| 291 | Moderate | Analytical Chemistry |

| 650 | Low | Material Analysis |

Pharmaceutical Applications

This compound's role extends into pharmacology, particularly in analytical chemistry and drug formulation.

Key Features:

- Quality Control: The compound is referenced in the European Pharmacopoeia for verifying the wavelength scale of UV/visible spectrophotometers used in pharmaceutical analysis . This ensures that the measurement instruments used for drug testing are accurate and reliable.

- Drug Development: Holmium compounds are explored for their potential therapeutic applications, including their effects on angiogenesis and tissue engineering. Recent studies indicate that holmium nanoparticles can enhance cell migration, promoting angiogenesis, which is beneficial for bone repair .

Material Science Applications

In materials science, holmium compounds are recognized for their magnetic properties and potential uses in advanced materials.

Key Features:

- Magnetic Materials: Holmium's strong magnetic properties make it valuable for creating high-performance magnets used in medical imaging (e.g., MRI machines) and data storage technologies . These applications leverage the material's stability and efficiency.

- Optical Materials: Holmium-doped materials are used to create specialized optical filters and glass products. The ability to impart distinct colors to glass makes holmium compounds desirable in decorative items and functional optical devices .

Case Studies

Case Study 1: Calibration of Spectrophotometers

A study conducted by Weidner et al. demonstrated the effectiveness of this compound as a calibration standard for UV/visible spectrophotometers. The research involved measuring spectral transmittance across various concentrations and temperatures, confirming the reliability of holmium solutions as calibration standards .

Case Study 2: Angiogenesis Promotion

Research published in 2024 explored the proangiogenic effects of holmium oxide nanoparticles (HNPs). The study revealed that HNPs significantly increased cell migration through the EphrinB2/VAV2/CDC42 signaling pathway, indicating their potential use as biomaterials in tissue engineering applications .

作用机制

Holmium perchlorate is often compared with other calibration standards such as didymium glass, potassium dichromate, and neodymium glass . While all these compounds are used for similar purposes, this compound is unique due to its stable and well-defined absorption peaks across the UV spectrum. This makes it a preferred choice for UV calibration .

相似化合物的比较

- Didymium glass

- Potassium dichromate

- Neodymium glass

Holmium perchlorate stands out for its reproducibility and stability, which are essential for consistent calibration results over time .

生物活性

Holmium perchlorate (Ho(ClO₄)₃) is a rare earth metal compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, antioxidant properties, and potential therapeutic applications.

Synthesis and Properties

This compound can be synthesized through various methods, including the dissolution of holmium oxide in perchloric acid. The resulting solution exhibits unique spectral properties that are influenced by concentration, temperature, and purity. The absorption characteristics of this compound solutions have been extensively studied using spectrophotometric techniques, revealing insights into its behavior in biological systems .

Biological Activity Overview

- Anticancer Activity : Recent studies have shown that holmium-based nanoparticles, particularly holmium oxide (HT-Ho₂O₃), exhibit significant anticancer properties. In vitro assays demonstrated that HT-Ho₂O₃ nanoparticles inhibited the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents against cancer .

- Cytotoxicity : The cytotoxic effects of holmium compounds have been evaluated using different cell lines. For instance, research indicates that HT-Ho₂O₃ nanoparticles exhibited an IC₅₀ value of 67.9 μg/mL against 3T3 cells, while showing no significant inhibition against MCF-7 cells . Additionally, PEG-modified holmium fluoride nanoparticles (PEG-HoF₃ NPs) demonstrated low cytotoxicity with over 85% cell viability at concentrations up to 300 μg/mL in both HeLa and L929 cell lines .

- Antioxidant Properties : Holmium compounds have been investigated for their antioxidant capabilities. In one study, HT-Ho₂O₃ nanoparticles showed moderate antioxidant activity with a maximum inhibition percentage of 43.40% at a concentration of 1000 μg/mL . This suggests that holmium-based materials may play a role in mitigating oxidative stress.

- Anti-Angiogenic Effects : The ability of holmium compounds to inhibit angiogenesis was evaluated using the chick embryo chorioallantoic membrane (CAM) assay. Results indicated that HT-Ho₂O₃ nanoparticles could effectively inhibit new blood vessel formation, which is crucial in cancer progression .

- Antidiabetic Potential : Holmium compounds have also been assessed for their antidiabetic properties. Inhibition assays for α-amylase and β-glucosidase indicated that HT-Ho₂O₃ nanoparticles could help manage blood glucose levels, presenting a potential avenue for diabetes treatment .

Table 1: Summary of Biological Activities of Holmium Compounds

| Biological Activity | Compound | Cell Line/Model | IC₅₀/Effectiveness |

|---|---|---|---|

| Anticancer | HT-Ho₂O₃ | 3T3 | IC₅₀ = 67.9 μg/mL |

| Cytotoxicity | PEG-HoF₃ NPs | HeLa & L929 | >85% viability at 300 μg/mL |

| Antioxidant | HT-Ho₂O₃ | - | 43.40% inhibition at 1000 μg/mL |

| Anti-Angiogenic | HT-Ho₂O₃ | CAM assay | Significant inhibition |

| Antidiabetic | HT-Ho₂O₃ | - | Effective enzyme inhibition |

属性

IUPAC Name |

holmium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ho.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHAFXDVTMGQFK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-54-0 | |

| Record name | Holmium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermal properties of holmium perchlorate complexes?

A: Studies using adiabatic calorimetry have revealed intriguing thermal behaviors of this compound complexes. For instance, the complex Ho2(Gly)6(H2O)46⋅2H2O (where Gly represents glycine) exhibits a solid-solid phase transition between 322.87 K and 342.29 K. [] This transition is characterized by a peak temperature of 330.94 K, an enthalpy change of 11.65 kJ mol-1, and an entropy change of 35.20 J K-1 mol-1. [] In contrast, the La2(Gly)6(H2O)46 complex does not display any phase transitions or thermal anomalies within the studied temperature range. []

Q2: What are the potential applications of this compound in coordination chemistry?

A: this compound readily forms complexes with various ligands, offering insights into coordination chemistry. For example, researchers have synthesized and characterized a complex of this compound with imidazole and DL-α-alanine, represented as Ho(C3H7NO2)2(C3H4N2)(H2O)3. [] This complex showcases the ability of this compound to coordinate with both amino acid and heterocyclic ligands, expanding the scope for designing novel materials with tailored properties. []

Q3: How stable are this compound complexes?

A: The stability of this compound complexes varies depending on the coordinated ligands. Thermogravimetric analyses have been instrumental in investigating their thermal decomposition pathways. For instance, Ho2(L-Glu)2(H2O)84⋅H2O (where L-Glu represents L-glutamic acid) dehydrates at 350 K, with a dehydration enthalpy and entropy of 16.34 kJ mol-1 and 16.67 J K-1 mol-1, respectively. [] Understanding these thermal decomposition mechanisms is crucial for determining suitable processing conditions and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。